Introduction: The Chroman-4-one Scaffold in Medicinal Chemistry
Introduction: The Chroman-4-one Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-8-methylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds of significant therapeutic interest.[1] Characterized by a benzene ring fused to a dihydropyranone system, this core structure is a cornerstone in drug discovery.[1] Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural modification that imparts a significant shift in their three-dimensional conformation and, consequently, their biological activity profile.
Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1] The versatility of the chroman-4-one nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of viable drug candidates. This guide focuses on a specific derivative, 7-hydroxy-8-methylchroman-4-one, providing a detailed examination of its core physicochemical properties, which are fundamental to understanding its potential as a therapeutic agent.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.
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IUPAC Name: 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one
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Molecular Formula: C₁₀H₁₀O₃
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Molecular Weight: 178.18 g/mol
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Canonical SMILES: CC1=C(C=CC2=C1OC(CC2)=O)O
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InChI Key: (Not available, as this specific isomer is not widely indexed)
The structure features a bicyclic system with a phenolic hydroxyl group at position 7 and a methyl group at position 8. The hydroxyl group is a key hydrogen bond donor and acceptor, significantly influencing solubility and receptor interactions. The methyl group adds a lipophilic character to its immediate vicinity.
Synthesis Pathway Overview
A common precursor for the 7-hydroxy variant is resorcinol.[1] For the 8-methyl derivative, the logical starting material would be 2-methylresorcinol.
Caption: General synthetic workflow for 7-hydroxychroman-4-ones.
Key Physicochemical Properties: Predicted and Comparative Data
Direct experimental data for 7-hydroxy-8-methylchroman-4-one is limited. Therefore, this section presents a combination of predicted values for a closely related structure (7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one) and experimental data for other relevant chromanone analogs to provide a scientifically grounded estimation of the target molecule's properties.
| Physicochemical Property | Predicted Value (for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one)[2] | Experimental Value (for Analogs) | Significance in Drug Development |
| Melting Point (°C) | 216 | 215-220 (for 7-hydroxychromen-4-one)[3] | Influences formulation, stability, and purity assessment. |
| Boiling Point (°C) | 393 - 405 | Not Available | Relevant for purification and stability at high temperatures. |
| Water Solubility (mol/L) | 1.29e-4 - 1.53e-4 | "Very slightly soluble in water" (for 7-hydroxy-4-methyl coumarin)[4] | Crucial for dissolution and bioavailability. Poor solubility is a major hurdle in drug development. |
| LogP (Octanol-Water) | 3.63 | Not Available | Measures lipophilicity. Affects membrane permeability, protein binding, and metabolism. |
| pKa (Acidic) | 7.67 | ~7.07 (Predicted for 7-hydroxy-2-methyl-chromen-4-one) | Determines the ionization state at physiological pH, impacting solubility, absorption, and target binding. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the determination of these properties must follow validated protocols. As a senior application scientist, the emphasis is not just on the steps, but on the rationale and validation inherent in the methodology.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining the water solubility of a compound. It establishes equilibrium between the solid compound and water, providing a thermodynamically stable solubility value, which is critical for predicting oral bioavailability.
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Protocol:
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Preparation: Add an excess amount of 7-hydroxy-8-methylchroman-4-one to a flask containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (typically 25 °C or 37 °C). Agitate for a preliminary period (e.g., 24 hours).
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Sampling & Analysis: After the initial agitation, stop the shaking, allow the undissolved solid to settle, and carefully withdraw an aliquot of the supernatant. Analyze its concentration using a validated analytical method, such as HPLC-UV.
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Confirmation of Equilibrium: Continue the agitation and repeat the sampling and analysis at set time intervals (e.g., 2, 4, 8 hours) until at least three consecutive readings show no significant change in concentration, confirming that equilibrium has been reached.
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Phase Separation: Once equilibrium is confirmed, the final sample must be separated from the solid phase, typically by centrifugation at high speed.
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Quantification: Accurately dilute the final supernatant and quantify the concentration against a pre-prepared calibration curve of the compound in the same solvent.
Determination of Lipophilicity (LogP)
Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's ability to cross cell membranes. The value of LogP is a key determinant of the ADME properties of a molecule.
Step-by-Step Protocol (Shake-Flask Method):
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Pre-saturation: Prepare a solution of the compound in either water or octanol. Saturate the octanol with water and the water with octanol by mixing them for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the actual experiment.
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Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water in a separation funnel.
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Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Allow the layers to separate completely. Centrifugation may be required to ensure a clean separation.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV or LC-MS.
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Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
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¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For 7-hydroxy-8-methylchroman-4-one, one would expect to see characteristic signals for the aromatic protons, the methylene protons at C2 and C3, the methyl group protons, and the phenolic hydroxyl proton. The ¹³C NMR would show distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the aliphatic carbons.
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Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), and C-O stretches for the ether linkage.
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Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Relationship Between Properties and Drug Development Potential
The physicochemical properties of 7-hydroxy-8-methylchroman-4-one are not isolated data points; they are interconnected and collectively dictate its potential as a drug candidate.
Caption: Interplay of physicochemical properties and their impact on ADME.
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Solubility and Absorption: The predicted low water solubility suggests that formulation strategies, such as creating salt forms or using solubility enhancers, might be necessary to achieve adequate oral bioavailability.
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Lipophilicity (LogP) and Permeability: The predicted LogP of ~3.63 is in a range often associated with good membrane permeability. However, it is also high enough that it could lead to potential issues with high plasma protein binding or rapid metabolism, which would need to be investigated experimentally.
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pKa and Ionization: With a predicted pKa of ~7.67, the hydroxyl group will be partially ionized at physiological pH (7.4). This equilibrium between the neutral and ionized forms will be a critical factor for both solubility (ionized form is more soluble) and membrane permeability (neutral form is more permeable).
Conclusion and Future Directions
7-Hydroxy-8-methylchroman-4-one is a compound of interest due to its promising structural scaffold. This guide has synthesized the available information, combining predicted data with experimental values from close analogs, to build a comprehensive physicochemical profile. While these estimations provide a strong foundation, the next critical step is the targeted synthesis and experimental validation of these properties. Determining the precise values for solubility, LogP, and pKa will be paramount in guiding any future medicinal chemistry efforts to optimize this scaffold for therapeutic applications.
References
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